molecular formula C9H11ClN2O3S B2813799 4-(3-Ethyl-ureido)-benzenesulfonyl chloride CAS No. 677326-98-6

4-(3-Ethyl-ureido)-benzenesulfonyl chloride

Cat. No. B2813799
CAS RN: 677326-98-6
M. Wt: 262.71
InChI Key: TTWHWKUINJLHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Ethyl-ureido)-benzenesulfonyl chloride, also known as EUBS, is an important chemical compound used in various scientific research applications. It is a sulfonyl chloride derivative that is widely used in the synthesis of bioactive molecules. EUBS has gained much attention in recent years due to its unique properties and potential applications in the field of medicinal chemistry.

Mechanism of Action

4-(3-Ethyl-ureido)-benzenesulfonyl chloride works by inhibiting the activity of various enzymes and proteins in the body. It acts as a covalent inhibitor and forms a stable bond with the target molecule. This results in the inhibition of the enzyme or protein activity, which in turn leads to the desired physiological effect.
Biochemical and Physiological Effects:
4-(3-Ethyl-ureido)-benzenesulfonyl chloride has been shown to have various biochemical and physiological effects on the body. It has been found to inhibit the activity of various enzymes such as cathepsin B, proteasome, and tyrosine kinase. It has also been shown to have anti-inflammatory and anti-cancer properties. 4-(3-Ethyl-ureido)-benzenesulfonyl chloride has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

4-(3-Ethyl-ureido)-benzenesulfonyl chloride has several advantages over other sulfonyl chlorides in terms of its reactivity, stability, and solubility. It is a highly reactive compound that can be easily synthesized and purified. It is also stable under a wide range of conditions, making it suitable for use in various lab experiments. However, 4-(3-Ethyl-ureido)-benzenesulfonyl chloride has some limitations as well. It is a toxic compound that requires special handling and storage. It also has limited applications in certain fields of research.

Future Directions

There are several future directions for the use of 4-(3-Ethyl-ureido)-benzenesulfonyl chloride in scientific research. One area of interest is the development of new bioactive molecules using 4-(3-Ethyl-ureido)-benzenesulfonyl chloride as a starting material. Another area of interest is the use of 4-(3-Ethyl-ureido)-benzenesulfonyl chloride in the development of new imaging agents and fluorescent dyes. Additionally, 4-(3-Ethyl-ureido)-benzenesulfonyl chloride could be used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and viral infections. Further research is needed to explore the full potential of 4-(3-Ethyl-ureido)-benzenesulfonyl chloride in various fields of scientific research.
Conclusion:
In conclusion, 4-(3-Ethyl-ureido)-benzenesulfonyl chloride is an important chemical compound used in various scientific research applications. It has several advantages over other sulfonyl chlorides in terms of its reactivity, stability, and solubility. 4-(3-Ethyl-ureido)-benzenesulfonyl chloride has shown promising results in the treatment of various diseases such as cancer, inflammation, and viral infections. Further research is needed to explore the full potential of 4-(3-Ethyl-ureido)-benzenesulfonyl chloride in various fields of scientific research.

Synthesis Methods

The synthesis of 4-(3-Ethyl-ureido)-benzenesulfonyl chloride involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl carbamate. The reaction takes place in the presence of a suitable catalyst and solvent. The resulting product is a white crystalline solid that is highly soluble in polar solvents such as DMF, DMSO, and methanol.

Scientific Research Applications

4-(3-Ethyl-ureido)-benzenesulfonyl chloride has been extensively used in the synthesis of various bioactive molecules such as protease inhibitors, kinase inhibitors, and enzyme inhibitors. It has also been used in the synthesis of fluorescent dyes and imaging agents. 4-(3-Ethyl-ureido)-benzenesulfonyl chloride has shown promising results in the treatment of various diseases such as cancer, inflammation, and viral infections.

properties

IUPAC Name

4-(ethylcarbamoylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-2-11-9(13)12-7-3-5-8(6-4-7)16(10,14)15/h3-6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWHWKUINJLHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethyl-ureido)-benzenesulfonyl chloride

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